N-(3-Iodothiophen-2-yl)acetamide
Description
N-(3-Iodothiophen-2-yl)acetamide is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at position 3 and an acetamide group at position 2. The iodine atom introduces steric bulk and electronic effects, influencing reactivity, solubility, and biological interactions. Its synthesis typically involves iodination of precursor thiophene derivatives followed by acetylation .
Properties
Molecular Formula |
C6H6INOS |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
N-(3-iodothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6INOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
InChI Key |
QEOSSVRTVPKIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-Iodothiophen-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with 3-iodothiophene, which can be prepared by iodination of thiophene.
Acetylation: The 3-iodothiophene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-iodothiophene-2-acetate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Iodothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Iodothiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It serves as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-Iodothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares N-(3-Iodothiophen-2-yl)acetamide with key analogs, highlighting structural differences and their implications:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Properties/Activities | References |
|---|---|---|---|---|
| This compound | C₆H₆INOS | Iodine (position 3), acetamide (position 2) | Enhanced halogen bonding, potential enzyme inhibition due to iodine’s electronegativity | — |
| N-(4-Iodophenyl)-2-(thiophen-3-yl)acetamide | C₁₂H₁₀INOS | Iodine on phenyl ring (position 4), thiophene (position 3) | Reduced conjugation between rings; altered solubility and bioavailability | |
| N,N-Dimethyl-2-{[1-(3-methylthiophen-2-yl)ethyl]amino}acetamide | C₁₁H₁₈N₂OS | Methylthiophene, dimethylaminoethyl chain | Increased lipophilicity; antimicrobial and anti-inflammatory activity | |
| N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide | C₉H₇BrFINO | Multiple halogens (Br, F, I) on phenyl ring | High steric hindrance; potential anticancer applications | |
| N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide | C₁₇H₁₂Cl₂N₂OS | Dual chlorophenyl groups, imidazole-sulfanyl linkage | Dual halogenation enhances receptor binding; explored for kinase inhibition |
Key Comparative Insights
Halogen Substitution Patterns
- Iodine vs. However, its larger atomic radius may reduce solubility compared to fluorine-substituted analogs like N-(3-Bromo-5-fluoro-4-iodo-2-methyl-phenyl)acetamide .
- Positional Effects: Iodine at position 3 on thiophene (target compound) vs. position 4 on phenyl (N-(4-iodophenyl)-2-(thiophen-3-yl)acetamide) alters electronic conjugation.
Challenges :
- Solubility limitations due to iodine’s hydrophobicity.
- Cost and complexity of iodination reactions compared to other halogenation methods.
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